molecular formula C23H18ClN3O3 B11311919 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

Cat. No.: B11311919
M. Wt: 419.9 g/mol
InChI Key: JUCZNDRVZGAQBY-UHFFFAOYSA-N
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Description

2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzohydrazide with phenyl chloroformate to form an intermediate, which is then cyclized to produce the oxadiazole ring. This intermediate is further reacted with 2-methylphenylamine and phenoxyacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis or interfere with fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
  • 2-{2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide
  • 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorophenyl group enhances its antimicrobial activity, while the oxadiazole ring contributes to its stability and reactivity .

Properties

Molecular Formula

C23H18ClN3O3

Molecular Weight

419.9 g/mol

IUPAC Name

2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H18ClN3O3/c1-15-8-2-6-12-19(15)25-21(28)14-29-20-13-7-4-10-17(20)22-26-23(30-27-22)16-9-3-5-11-18(16)24/h2-13H,14H2,1H3,(H,25,28)

InChI Key

JUCZNDRVZGAQBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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